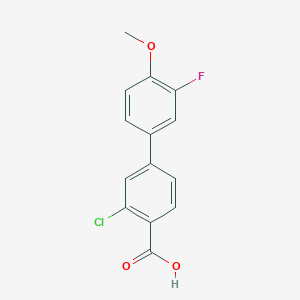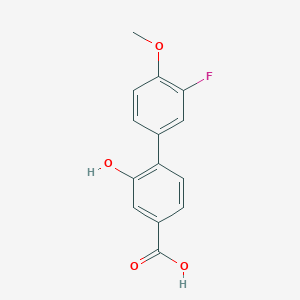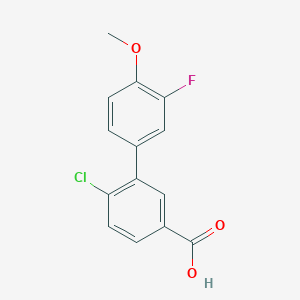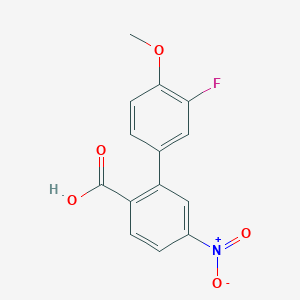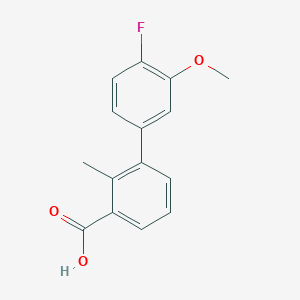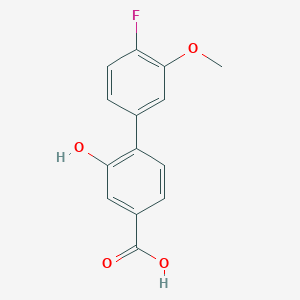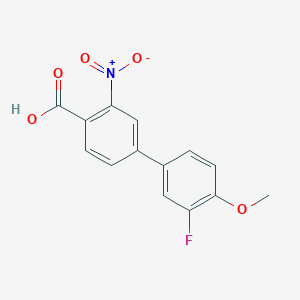
4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Fluoro-4-methoxyphenyl)-2-nitrobenzoic acid, otherwise known as 4-FMPB, is a chemical compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a colorless crystalline solid, with a molecular formula of C10H7FO3N2, and a molecular weight of 214.15 g/mol. 4-FMPB is a phenolic nitro compound, with a pKa of 4.8, and a melting point of 175⁰C.
科学研究应用
4-FMPB is used in scientific research for a variety of purposes, such as the study of biochemical and physiological processes, as well as the development of new drugs and treatments. It is also used to study the structure and function of proteins, enzymes, and other molecules. 4-FMPB is also used in imaging techniques, such as fluorescence microscopy and mass spectrometry.
作用机制
4-FMPB is an inhibitor of several enzymes, including cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs and other compounds. It is also an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other mediators of inflammation. 4-FMPB is also known to inhibit the activity of some G-protein coupled receptors (GPCRs), which are involved in many cellular processes, including signal transduction, cell proliferation, and gene expression.
Biochemical and Physiological Effects
4-FMPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450 (CYP) enzymes, cyclooxygenase (COX) enzymes, and G-protein coupled receptors (GPCRs). It has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of certain bacteria. Additionally, 4-FMPB has been shown to have anti-inflammatory, antioxidant, and antitumor effects.
实验室实验的优点和局限性
The use of 4-FMPB in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and is readily available. Additionally, it is stable and has a wide range of applications. However, there are some limitations to using 4-FMPB in laboratory experiments. It can be toxic in high concentrations, and can interfere with the activity of certain enzymes and proteins.
未来方向
There are a number of potential future directions for research involving 4-FMPB. One potential direction is to further explore its ability to inhibit the activity of enzymes and proteins. Additionally, further research could be conducted to determine its potential applications in the development of new drugs and treatments. Additionally, research could be conducted to explore its potential use in imaging techniques, such as fluorescence microscopy and mass spectrometry. Finally, further research could be conducted to explore its potential anti-inflammatory, antioxidant, and antitumor effects.
合成方法
4-FMPB is synthesized through a multi-step process, beginning with the reaction of 3-fluoro-4-methoxyphenol and 2-nitrobenzoyl chloride. The resulting intermediate is then treated with a base, such as sodium hydroxide, to form 4-FMPB.
属性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-13-5-3-8(6-11(13)15)9-2-4-10(14(17)18)12(7-9)16(19)20/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUFQOIQUGLGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690171 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887244-25-9 |
Source


|
| Record name | 3'-Fluoro-4'-methoxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90690171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




